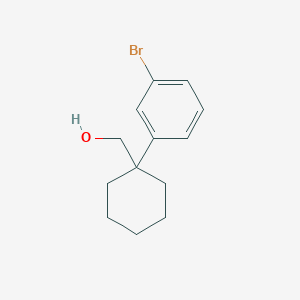

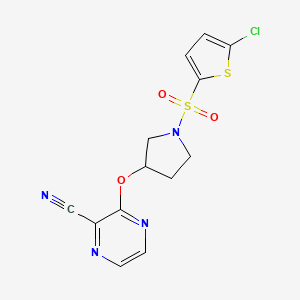

(1-(3-Bromophenyl)cyclohexyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1-(3-Bromophenyl)cyclohexyl)methanol, also known as 3-Br-PCP, is a synthetic compound belonging to the arylcyclohexylamine class of dissociative anesthetics. It is structurally similar to phencyclidine (PCP) and has been used in scientific research as a tool to study the NMDA receptor and its role in various physiological and pathological conditions.

Applications De Recherche Scientifique

Electrocatalytic Hydrogenation

Research by Dabo et al. (1997) explored the electrocatalytic hydrogenation of 2-cyclohexen-1-one in aqueous methanol, highlighting the high selectivity of carbon-carbon double bond hydrogenation with nickel and copper electrodes. This study provides insights into the potential application of methanol in electrocatalytic processes, which could be relevant to compounds like (1-(3-Bromophenyl)cyclohexyl)methanol (Dabo, P., Mahdavi, B., Ménard, H., & Lessard, J., 1997).

Methanol as a Hydrogen Donor

Smith and Maitlis (1985) demonstrated that methanol can act as a hydrogen donor in the reduction of ketones to alcohols, catalyzed by various complexes including ruthenium and rhodium. This research suggests a possible role for methanol in reactions involving compounds like this compound, particularly in the context of reduction reactions (Smith, T., & Maitlis, P., 1985).

Stereoselective Synthesis

Wallace et al. (2009) discussed a scalable synthesis approach for the stereoisomers of a similar compound, demonstrating the potential for applying these methods to the synthesis of various stereoisomers of this compound. This could be crucial for the development of specific receptor agonists (Wallace, G., Gordon, T., Hayes, M. E., et al., 2009).

Methanol in Analytical Chemistry

Santos et al. (2017) explored the use of methanol in a hybrid electrophoresis device for the electro-oxidation of primary alcohols. This study provides insights into the analytical applications of methanol, which could be relevant for analyzing this compound (Santos, M., da Costa, E. T., Gutz, I., & Garcia, C. D., 2017).

Impact on Lipid Dynamics

Nguyen et al. (2019) studied the effect of methanol on lipid dynamics, particularly in the context of 1,2-dimyristoyl-sn-glycero-3-phosphocholine. This research could provide insights into the potential biological interactions and effects of methanol-based compounds like this compound (Nguyen, M. H. L., DiPasquale, M., Rickeard, B. W., et al., 2019).

Oxidations and Catalytic Applications

Research by Mitchell and Russell (1993) on the oxidation of substituted phenols with hypervalent iodine in methanol highlights potential catalytic applications relevant to this compound (Mitchell, A., & Russell, R., 1993).

Propriétés

IUPAC Name |

[1-(3-bromophenyl)cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO/c14-12-6-4-5-11(9-12)13(10-15)7-2-1-3-8-13/h4-6,9,15H,1-3,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTDQFRYPNCETI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519678.png)

![3-(4-chlorophenyl)-2,5-dimethyl-N-(3-morpholinopropyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519682.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)

![2-methyl-7-((1-methyl-1H-imidazol-4-yl)sulfonyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2519686.png)

![tert-butyl 3-amino-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2519690.png)

![(2,6-Difluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2519691.png)